

methyl 4-bromo-1H-indole-2-carboxylate CAS number 167479-13-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: methyl 4-bromo-1H-indole-2-carboxylate

Cat. No.: B062871

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 4-Bromo-1H-indole-2-carboxylate** (CAS: 167479-13-2): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary

Methyl 4-bromo-1H-indole-2-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom at the C4-position and a versatile carboxylate group at C2, makes it an exceptionally valuable precursor for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthesis protocol via the Fischer Indole Synthesis, and explores its vast potential in derivatization, primarily through palladium-catalyzed cross-coupling reactions. For researchers and drug development professionals, this document serves as a practical handbook, elucidating the causality behind experimental choices and providing validated workflows to leverage this compound's full potential in creating novel therapeutic agents and functional materials.

The Strategic Importance of the Functionalized Indole Scaffold

The indole nucleus is a cornerstone of biologically active compounds, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.^{[1][2]} Its structural rigidity and electron-rich nature allow it to participate in various non-covalent interactions with biological

targets, making it a "privileged scaffold" in drug design. The strategic placement of functional groups on the indole ring is critical for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.

Methyl 4-bromo-1H-indole-2-carboxylate (CAS 167479-13-2) emerges as a particularly strategic intermediate for several reasons:

- The C4-Bromo Group: This halogen serves as a highly versatile synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkyne moieties.[1][3] This capacity is fundamental to building molecular libraries for high-throughput screening.
- The C2-Ester Group: The methyl carboxylate at the C2 position acts as both an electronic director and a functional precursor. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, hydrazides, or other functional groups, further expanding the accessible chemical space.[4][5]
- The N-H Group: The indole nitrogen can be alkylated or arylated, providing another point for structural modification and influencing the compound's overall properties, including solubility and hydrogen bonding capacity.

This combination of functional handles makes the title compound a powerful platform for developing novel compounds targeting a range of diseases, including cancer, inflammation, and neurological disorders.[1][6][7]

Physicochemical Properties and Spectroscopic Profile

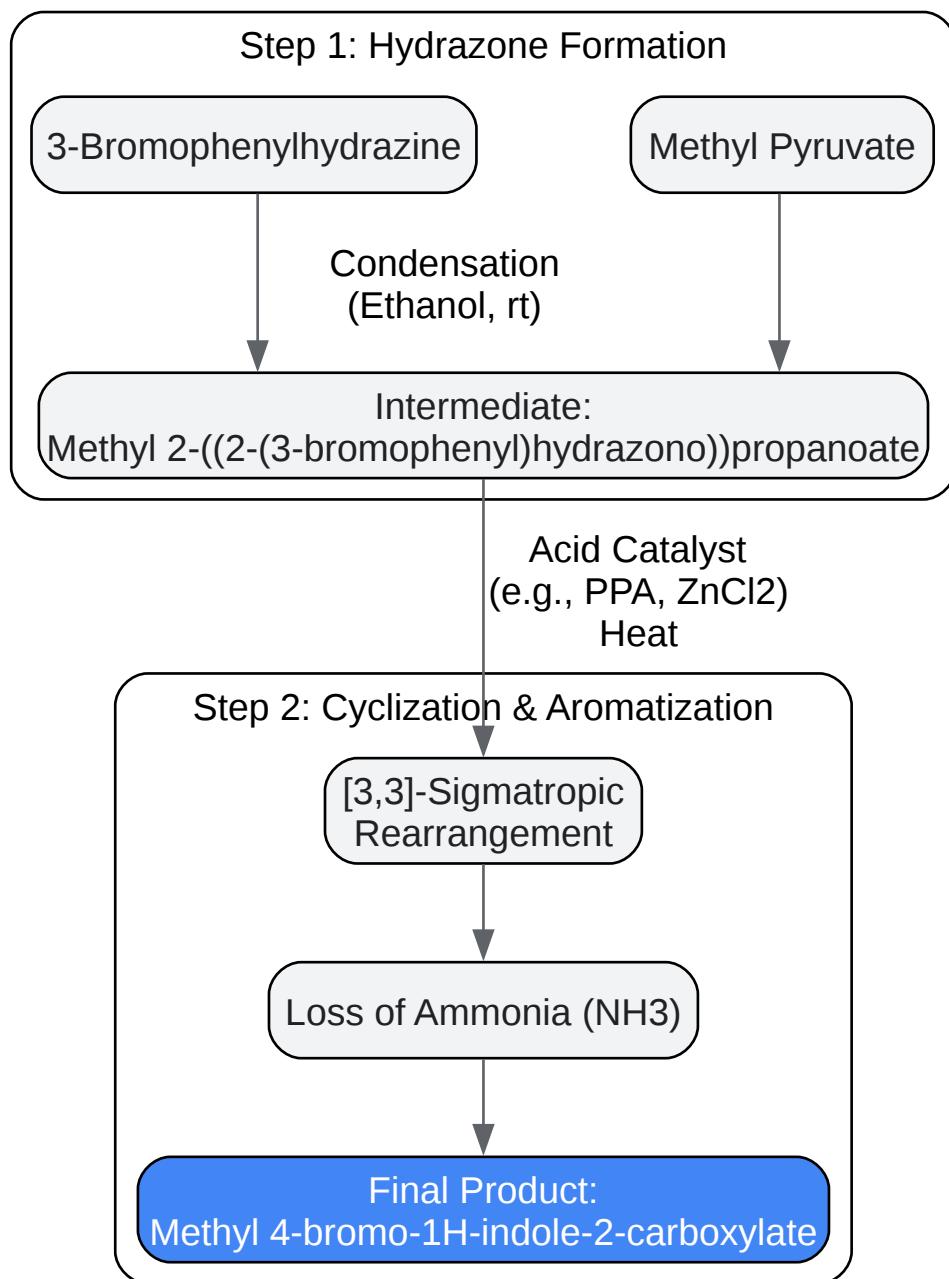
Accurate characterization is the bedrock of chemical synthesis and application. The key properties of **Methyl 4-bromo-1H-indole-2-carboxylate** are summarized below.

Property	Value	Source(s)
CAS Number	167479-13-2	[8] [9]
Molecular Formula	C ₁₀ H ₈ BrNO ₂	[10] [11]
Molecular Weight	254.08 g/mol	[10] [12]
IUPAC Name	Methyl 4-bromo-1H-indole-2-carboxylate	[12]
Appearance	Typically an off-white to light yellow or brown solid	[1] [13]
MDL Number	MFCD04966956	[10] [12]

Expected Spectroscopic Signatures

While a dedicated spectrum for this specific compound requires experimental acquisition, a senior scientist can predict the key features based on its structure and established principles. This predictive analysis is crucial for confirming the identity and purity of the synthesized material.

- ¹H NMR (Proton NMR):
 - N-H Proton: A broad singlet is expected, typically downfield (> 11 ppm in DMSO-d₆), due to the acidic nature of the indole N-H.[\[4\]](#)
 - Aromatic Protons: The protons on the benzene ring (H₅, H₆, H₇) will appear in the aromatic region (approx. 7.0-7.8 ppm). Their splitting patterns (doublets, triplets) will be dictated by their coupling with each other. The C₃-H proton will likely appear as a singlet or a narrow doublet in the 7.1-7.3 ppm range.[\[4\]](#)
 - Methyl Protons: A sharp singlet corresponding to the three protons of the -OCH₃ group will be observed, typically in the 3.8-4.0 ppm region.[\[14\]](#)
- ¹³C NMR (Carbon NMR):


- Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically around 160-165 ppm.[4]
- Aromatic Carbons: Multiple signals will appear in the 100-140 ppm range, corresponding to the eight carbons of the indole ring system. The carbon bearing the bromine (C4) will show a signal in this region, its exact shift influenced by the halogen's inductive effect.

- Mass Spectrometry (MS):
 - The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of one bromine atom (^{79}Br and ^{81}Br exist in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z 253 and 255 would be expected.

Synthesis of the Core Scaffold: The Fischer Indole Synthesis

The Fischer Indole Synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole core.[15] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.[15][16]

The synthesis of **Methyl 4-bromo-1H-indole-2-carboxylate** can be efficiently achieved from 3-bromophenylhydrazine and methyl pyruvate.

[Click to download full resolution via product page](#)

Fig 1. Workflow for Fischer Indole Synthesis.

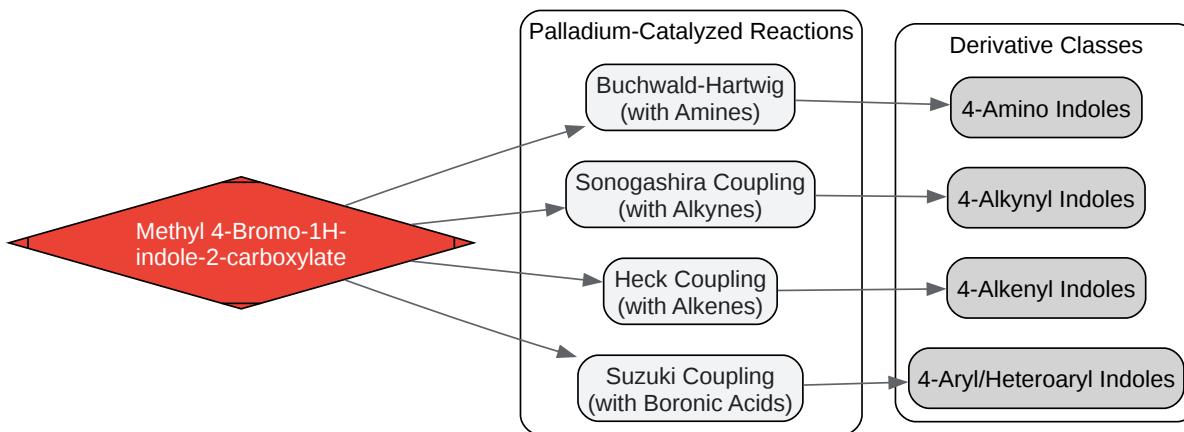
Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol is a self-validating system adapted from established procedures for Fischer indolization.[\[15\]](#)[\[17\]](#)

Materials:

- 3-Bromophenylhydrazine hydrochloride
- Methyl pyruvate
- Ethanol (anhydrous)
- Polyphosphoric acid (PPA) or Zinc Chloride (anhydrous)
- Sodium bicarbonate (saturated aqueous solution)
- Ethyl acetate
- Brine (saturated aqueous NaCl)
- Magnesium sulfate (anhydrous)

Procedure:


- Hydrazone Formation:
 - In a round-bottom flask, dissolve 3-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol.
 - Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt, freeing the hydrazine base. Stir for 15 minutes at room temperature.
 - Add methyl pyruvate (1.05 eq) dropwise to the mixture.
 - Stir the reaction at room temperature for 2-4 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
 - Causality Insight: The initial condensation is typically spontaneous but may be gently warmed if the reaction is sluggish. The removal of the HCl salt is crucial as the free hydrazine is the active nucleophile.
- Cyclization:

- Once hydrazone formation is complete, remove the ethanol under reduced pressure.
- To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone). Alternative: A Lewis acid like $ZnCl_2$ in a high-boiling solvent like toluene can also be used.[15]
- Heat the mixture to 80-100°C with vigorous stirring for 1-3 hours. The reaction progress should be monitored by TLC.
- Causality Insight: The strong acid protonates the hydrazone, facilitating the key[18][18]-sigmatropic rearrangement. Heat is required to overcome the activation energy for this cyclization and the subsequent ammonia elimination that drives the formation of the aromatic indole ring.[15]
- Work-up and Purification:
 - Allow the reaction mixture to cool to room temperature, then carefully pour it onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.
 - Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
 - Extract the product with ethyl acetate (3 x volumes).
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
 - Concentrate the solvent under reduced pressure to yield the crude product.
 - Purify the residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to afford pure **methyl 4-bromo-1H-indole-2-carboxylate**.

A Gateway to Molecular Diversity: Palladium-Catalyzed Cross-Coupling

The true power of **methyl 4-bromo-1H-indole-2-carboxylate** lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions.[3] These reactions form new carbon-carbon and

carbon-heteroatom bonds with exceptional reliability and functional group tolerance, making them a cornerstone of modern organic synthesis.[19][20]

[Click to download full resolution via product page](#)

Fig 2. Derivatization pathways via cross-coupling.

Generalized Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust framework for coupling an arylboronic acid to the C4 position.

Materials:

- **Methyl 4-bromo-1H-indole-2-carboxylate** (1.0 eq)
- Arylboronic acid (1.2-1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 eq)
- Solvent (e.g., Dioxane/Water mixture, DMF, or Toluene)

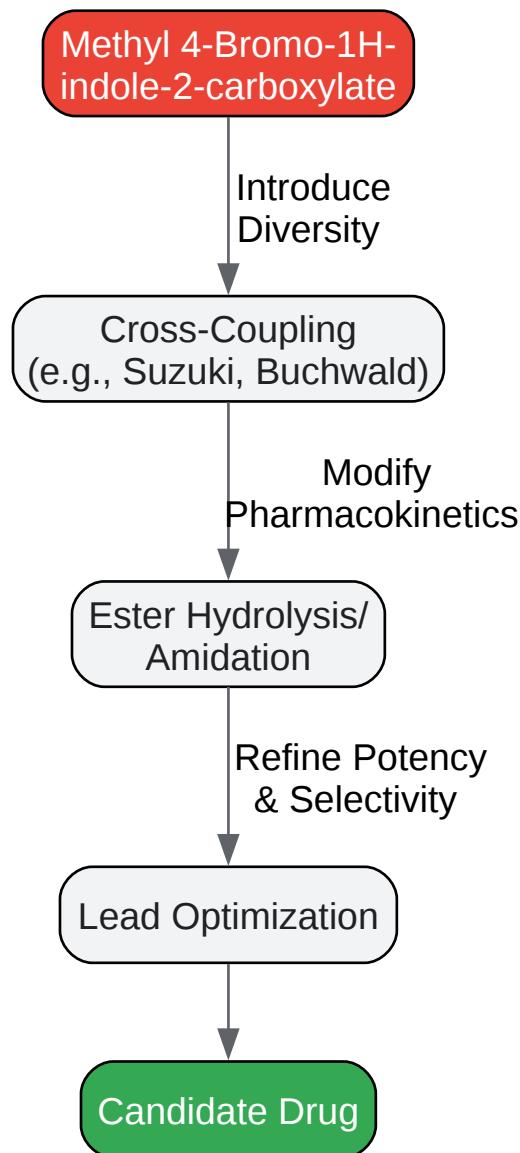
Procedure:**• Reaction Setup:**

- To a flame-dried Schlenk flask, add the **methyl 4-bromo-1H-indole-2-carboxylate**, arylboronic acid, and base.
- Add the palladium catalyst. **Expertise Insight:** The choice of catalyst and ligands is critical. For challenging couplings, more advanced catalysts like $\text{Pd}(\text{dppf})\text{Cl}_2$ or combinations of a palladium source (e.g., $\text{Pd}_2(\text{dba})_3$) and a specific ligand (e.g., SPhos, XPhos) may be required to achieve high yields.[3]
- Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

• Reaction Execution:

- Add the degassed solvent(s) via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

• Work-up and Purification:


- Cool the reaction to room temperature and dilute with water and ethyl acetate.
- Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

The derivatives synthesized from **methyl 4-bromo-1H-indole-2-carboxylate** are of high interest in pharmaceutical research. The ability to rapidly generate a library of analogs by

varying the coupling partner is a key strategy in lead optimization.

- Oncology: Many kinase inhibitors feature a substituted indole core. The 4-aryl indole derivatives can be designed to target the ATP-binding site of various kinases implicated in cancer progression.[\[7\]](#)
- Anti-Inflammatory Agents: Simple brominated indoles have shown anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and TNF- α .[\[6\]](#) Creating more complex derivatives allows for the exploration of structure-activity relationships to develop more potent and selective agents.[\[6\]](#)
- Central Nervous System (CNS) Agents: The indole scaffold is present in many neurotransmitters (e.g., serotonin). Derivatives are actively explored for treating neurological and psychiatric disorders. 4-bromoindole itself has been investigated as a potential GSK-3 inhibitor, a target relevant to conditions like Alzheimer's disease and bipolar disorder.[\[13\]](#)

[Click to download full resolution via product page](#)

Fig 3. Logical workflow in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

- Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]
- Storage: Store in a tightly sealed container in a cool, dry place. Protect from light.[13] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon) is

recommended to prevent degradation.

- **Toxicity:** Specific toxicological data is limited. Compounds of this class should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

Conclusion

Methyl 4-bromo-1H-indole-2-carboxylate is far more than a simple chemical reagent; it is a strategic platform for innovation. Its well-defined reactive sites allow for predictable and high-yielding transformations, particularly through modern cross-coupling chemistry. This guide has provided the foundational knowledge, from synthesis to application, empowering researchers to confidently employ this versatile building block in the rational design of next-generation pharmaceuticals and advanced materials. Its continued use in both academic and industrial laboratories is assured, promising to unlock new molecular entities with significant scientific and therapeutic impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemexpress.cn [chemexpress.cn]

- 9. Methyl 4-bromo-1H-indole-2-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 10. Methyl 4-bromo-1H-indole-2-carboxylate , 98% , 167479-13-2 - CookeChem [cookechem.com]
- 11. METHYL 4-BROMO-1H-INDOLE-2-CARBOXYLATE CAS#: [amp.chemicalbook.com]
- 12. 167479-13-2 | Methyl 4-bromo-1H-indole-2-carboxylate | Bromides | Ambeed.com [ambeed.com]
- 13. goldbio.com [goldbio.com]
- 14. rsc.org [rsc.org]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
- 17. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 18. parchem.com [parchem.com]
- 19. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. CAS#:1196-90-3 | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | Chemsric [chemsrc.com]
- To cite this document: BenchChem. [methyl 4-bromo-1H-indole-2-carboxylate CAS number 167479-13-2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062871#methyl-4-bromo-1h-indole-2-carboxylate-cas-number-167479-13-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com